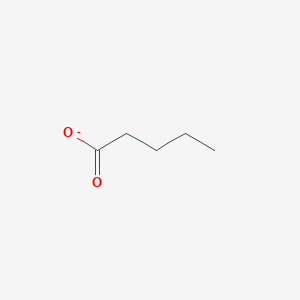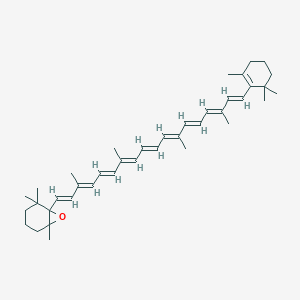
Dimethyl biphenyl-3,3'-dicarboxylate
Vue d'ensemble
Description
Dimethyl biphenyl-3,3’-dicarboxylate, also known as Biphenyl dimethyl dicarboxylate, is an organic compound with the molecular formula C16H14O4 . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of Dimethyl biphenyl-3,3’-dicarboxylate involves several steps. It has been used as an intermediate in the synthesis of 4,40-dimethoxybiphenyl-3,30-biphenyldicarboxylic acid, an organic linker for use in the synthesis of coordination polymers . A novel triarylamine derivative dimethyl-4′-(diphenylamino)biphenyl-3,5-dicarboxylate was synthesized and characterized using spectroscopic and single crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Dimethyl biphenyl-3,3’-dicarboxylate is planar due to the centrosymmetric nature of the molecule, with an inversion center located at the midpoint of the C—C bond between the two rings . The benzene rings are coplanar due to symmetry .Physical And Chemical Properties Analysis
Dimethyl biphenyl-3,3’-dicarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 407.0±38.0 °C at 760 mmHg, and a flash point of 204.7±25.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Crystal Structure Analysis
Dimethyl biphenyl-3,3’-dicarboxylate has been used in the study of crystal structures . The benzene rings in the compound are coplanar due to the centrosymmetric nature of the molecule, with an inversion centre located at the midpoint of the C—C bond between the two rings . This compound’s crystal structure was undetermined until recently .
Intermediate Compound for Organic Linkers in MOF Synthesis
This compound serves as an intermediate in the synthesis of 4,4’-dimethoxybiphenyl-3,3’-biphenyldicarboxylic acid, an organic linker used in the synthesis of coordination polymers . Coordination polymers have applications in gas storage, separation, and catalysis.
Synthesis of Fluorinated Compounds
Dimethyl biphenyl-4,4’-dicarboxylate can be used as a starting reagent for the synthesis of dimethyl 2-fluoro- and 2,2’-difluorobiphenyl-4,4’-dicarboxylates . Fluorinated compounds have various applications in medicinal chemistry and drug design due to their unique properties.
Material Science Research
The compound is used in material science research, particularly in the study of new materials with potential applications in electronics, photonics, and energy storage .
Pharmaceutical Research
In pharmaceutical research, Dimethyl biphenyl-3,3’-dicarboxylate is used in the development of new drugs and therapeutic agents .
Chemical Industry
In the chemical industry, this compound is used in the synthesis of various chemicals and materials .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(3-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRVAPBPPFMTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295824 | |
| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl biphenyl-3,3'-dicarboxylate | |
CAS RN |
1751-97-9 | |
| Record name | 1751-97-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
